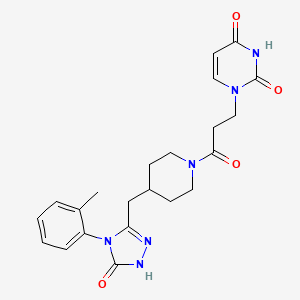

![molecular formula C20H14ClN3O2S B2400607 N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-88-9](/img/structure/B2400607.png)

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

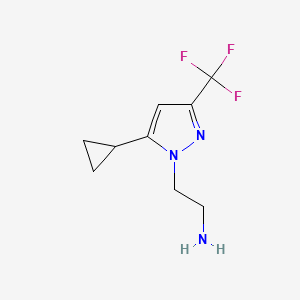

“N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic compounds that are part of a larger class of heterocyclic compounds. They have been found to have various biological applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . The specific synthesis process for “this compound” is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined by various spectroscopic techniques. For instance, the structure of a related compound, N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, was determined by crystallography .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For instance, the melting point of a related compound was determined to be 308°C .

Scientific Research Applications

Antibacterial and Cytotoxic Activities

Novel analogs related to the specified chemical structure have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Synthesis and Reactivity

Research on related compounds has focused on synthesizing novel organic molecules with potential applications in materials science. For instance, the modification of a Blatter radical into benzotriazin-yl carboxamides through a series of reactions highlights the versatility of these compounds in creating air-stable, reversible electrochemical materials (Berezin et al., 2012).

Catalytic Applications

Studies have demonstrated the utility of benzothiazole derivatives in catalyzing electrochemical reactions, such as the C–H thiolation process. This method facilitates the synthesis of benzothiazoles and thiazolopyridines from thioamides, indicating the role of these compounds in developing sustainable, metal-free synthetic pathways (Qian et al., 2017).

Antitumor Activity

Certain benzothiazole derivatives have been evaluated for their antitumor activity, highlighting the potential of these compounds in cancer therapy. For example, specific N-cyclopropyl and difluoro-substituted benzamides have shown selective inhibition of vascular endothelial growth factor receptor-2, demonstrating promising antitumor efficacy in lung and colon carcinoma models (Borzilleri et al., 2006).

Gelation and Supramolecular Chemistry

Research into N-(thiazol-2-yl) benzamide derivatives has uncovered their ability to act as supramolecular gelators. This suggests applications in designing new materials that can form stable gels with specific solvents, driven by non-covalent interactions such as hydrogen bonding and π-π stacking (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It is suggested that similar compounds may induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .

Biochemical Pathways

The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis .

Result of Action

The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 increase tremendously in cells treated with similar compounds . This results in an altered balance in levels of key mitochondrial proteins, leading to apoptosis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The compound N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity . This interaction with EGFR, a transmembrane glycoprotein, is significant as mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .

Cellular Effects

The compound has shown anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . It influences cell function by inducing G2/M cell cycle arrest and altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the EGFR, inhibiting its kinase activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .

Temporal Effects in Laboratory Settings

Molecular dynamics simulation studies have shown that the EGFR protein becomes stable when the compound binds to the receptor cavity .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported, the compound’s potential as a therapeutic agent in cancer therapy has been suggested .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-14-6-3-5-13(11-14)12-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)27-20/h1-11H,12H2,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIKATMTNAQCMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)

![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)

![propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B2400533.png)

![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)